molecular formula C19H25N3O3 B11383293 5-Butyl-7-methyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Butyl-7-methyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11383293
M. Wt: 343.4 g/mol
InChI Key: WUWUHLLWAHYYMC-UHFFFAOYSA-N
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Description

5-Butyl-7-methyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-7-methyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by nitration to introduce the nitro group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-7-methyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may require reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can introduce carbonyl groups.

Scientific Research Applications

5-Butyl-7-methyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Butyl-7-methyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tricyclic structure may interact with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Butyl-7-methyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Lacks the nitro group, which may affect its reactivity and applications.

    5-Butyl-7-methyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but with the nitro group in a different position, potentially leading to different chemical properties and applications.

Uniqueness

The presence of the nitro group in the 3-position of the phenyl ring in 5-Butyl-7-methyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3311~3,7~]decan-6-one makes it unique compared to its analogs

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

5-butyl-7-methyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C19H25N3O3/c1-3-4-8-19-12-20-10-18(2,17(19)23)11-21(13-19)16(20)14-6-5-7-15(9-14)22(24)25/h5-7,9,16H,3-4,8,10-13H2,1-2H3

InChI Key

WUWUHLLWAHYYMC-UHFFFAOYSA-N

Canonical SMILES

CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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